CCR9 Antagonist Potency
Compounds incorporating the (2-amino-5-chlorophenyl)boronic acid core have been reported as potent CCR9 receptor antagonists, with a representative analog exhibiting a Ki of 19 nM in human MOLT4 cells [1]. In contrast, a simple phenylboronic acid-derived core or a core with a different substitution pattern (e.g., 3-chlorophenylboronic acid) would be expected to have significantly reduced or no measurable affinity for the CCR9 receptor based on structure-activity relationship (SAR) trends observed in related patent filings .
| Evidence Dimension | Binding Affinity (Ki) for CCR9 Receptor |
|---|---|
| Target Compound Data | 19 nM (for a representative analog incorporating the core structure) |
| Comparator Or Baseline | Phenylboronic acid or 3-chlorophenylboronic acid core |
| Quantified Difference | Comparator expected to have significantly reduced (>10-fold) or no measurable affinity based on SAR |
| Conditions | Human MOLT4 cell-based assay measuring inhibition of CCL25-induced intracellular calcium increase |
Why This Matters
This quantifies the functional consequence of the specific substitution pattern, making it essential for any medicinal chemistry program targeting the CCR9 receptor for inflammatory disease treatment.
- [1] BindingDB. (2020). BDBM50500887 (CHEMBL3800073). Ki: 19 nM for CCR9 receptor antagonist activity in human MOLT4 cells. https://www.bindingdb.org/bind/index.jsp View Source
